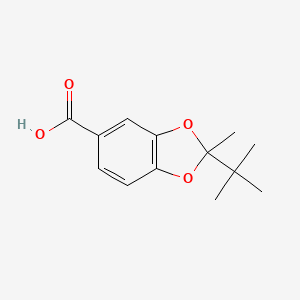
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- is a complex organic compound known for its unique chemical structure and significant biological activities. This compound belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties. The presence of dimethylamino groups enhances its solubility and reactivity, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of the dione functionality. The dimethylamino groups are then added through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to dihydroxy groups.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and chemical properties.
Aplicaciones Científicas De Investigación
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and enzyme functions.
Medicine: Its pharmacological properties are explored for potential therapeutic applications, including anti-cancer and anti-microbial treatments.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Benz(g)isoquinoline-5,10-dione: Lacks the dimethylamino groups, resulting in different solubility and reactivity.
6,9-bis((3-(dimethylamino)propyl)amino)-isoquinoline: Lacks the dione functionality, affecting its chemical properties and biological activity.
Uniqueness
Benz(g)isoquinoline-5,10-dione, 6,9-bis((3-(dimethylamino)propyl)amino)- is unique due to the presence of both the dione and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various research applications.
Propiedades
Número CAS |
144511-05-7 |
|---|---|
Fórmula molecular |
C23H31N5O2 |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
6,9-bis[3-(dimethylamino)propylamino]benzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C23H31N5O2/c1-27(2)13-5-10-25-18-7-8-19(26-11-6-14-28(3)4)21-20(18)22(29)16-9-12-24-15-17(16)23(21)30/h7-9,12,15,25-26H,5-6,10-11,13-14H2,1-4H3 |
Clave InChI |
YPAFPAUHSGQUOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=C(C2=O)C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


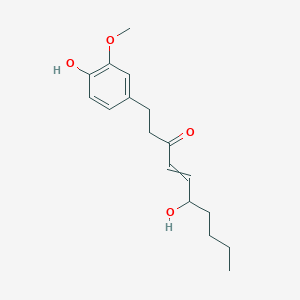
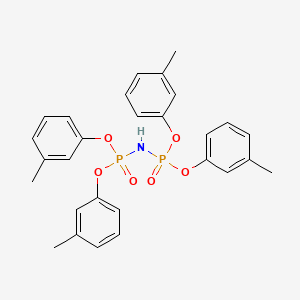
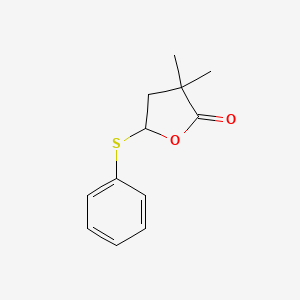
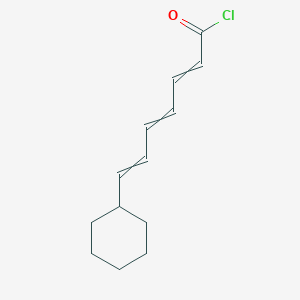
![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)
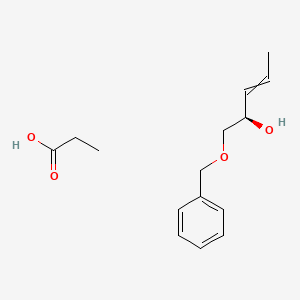
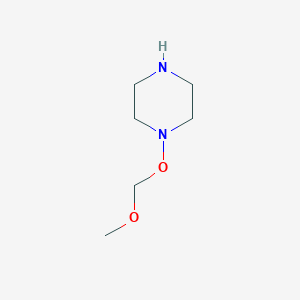


![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)

![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
![9-Decyl-9-borabicyclo[3.3.1]nonane](/img/structure/B15164476.png)
